2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its multiple aromatic rings and heterocyclic structures. Known for its diverse chemical reactivity and potential applications in various fields, this compound serves as a vital subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. The synthetic route might start with the formation of the pyrrole ring, followed by its functionalization with the thienyl group. The subsequent steps involve the cyclization of intermediates to form the pyrazolo[1,5-a]pyrimidine core. Reaction conditions usually include anhydrous environments, specific solvents like dichloromethane, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In industrial settings, large-scale production of this compound is optimized for efficiency and yield. Techniques such as continuous flow synthesis and the use of automated reactors are employed. The industrial process might also involve purification steps using chromatography or recrystallization to obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, typically at the pyrrole ring, using agents like hydrogen peroxide or chromium trioxide.
Reduction: Reduction reactions may involve the thienyl group or pyridine ring, often using sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophilic and electrophilic substitution reactions occur readily, especially at the pyrrole and thienyl sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminium hydride
Solvents: Dichloromethane, acetonitrile
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. Oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols or amines. Substitution reactions might introduce new functional groups like halides or nitro groups.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Functions as a probe in biochemical assays to study protein-ligand interactions.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of advanced materials like organic semiconductors and photovoltaics.
Mechanism of Action
The mechanism
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5S/c1-14-6-7-15(2)25(14)19-9-12-27-21(19)17-13-20-23-11-8-18(26(20)24-17)16-5-3-4-10-22-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYXPIJCBSTUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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